

1H-Indazole-3-carboxamide chemical structure and synthesis

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Compound of Interest

Compound Name: **1H-Indazole-3-carboxamide**

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An In-Depth Technical Guide to the Structure and Synthesis of **1H-Indazole-3-carboxamide**

Abstract

The **1H-indazole-3-carboxamide** scaffold is a privileged heterocyclic motif of profound interest in medicinal chemistry and drug development.^{[1][2]} Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-tumor, anti-inflammatory, and kinase-inhibiting properties.^{[3][4][5]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key synthetic strategies for **1H-indazole-3-carboxamide**. Authored for researchers, medicinal chemists, and drug development professionals, this document emphasizes the causality behind synthetic choices, presents detailed, field-proven protocols, and offers a comparative analysis of prevalent synthetic routes. The methodologies described herein are grounded in authoritative literature to ensure scientific integrity and reproducibility.

The **1H-Indazole-3-carboxamide** Scaffold: Structure and Properties

The indazole core is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring to a pyrazole ring.^[3] This arrangement results in a stable, 10 π-electron aromatic system.^[6] The indazole nucleus can exist in several tautomeric forms, with the 1H-indazole tautomer being the most thermodynamically stable and, therefore, the predominant form in most conditions.^{[4][6]}

Chemical Structure

The structure of **1H-Indazole-3-carboxamide** features a carboxamide group (-CONH₂) at the C3 position of the 1H-indazole core. The numbering of the bicyclic system begins at the nitrogen atom of the pyrazole ring that bears a hydrogen atom.

Caption: Chemical structure of **1H-Indazole-3-carboxamide** with IUPAC numbering.

Physicochemical Properties

A summary of the key computed physicochemical properties for **1H-Indazole-3-carboxamide** is presented below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ N ₃ O	[7]
Molecular Weight	161.16 g/mol	[7]
IUPAC Name	1H-indazole-3-carboxamide	[7]
CAS Number	90004-04-9	[7]
Hydrogen Bond Donors	2	[7]
Hydrogen Bond Acceptors	3	[7]
LogP (Predicted)	0.8	[7]

Spectroscopic Profile

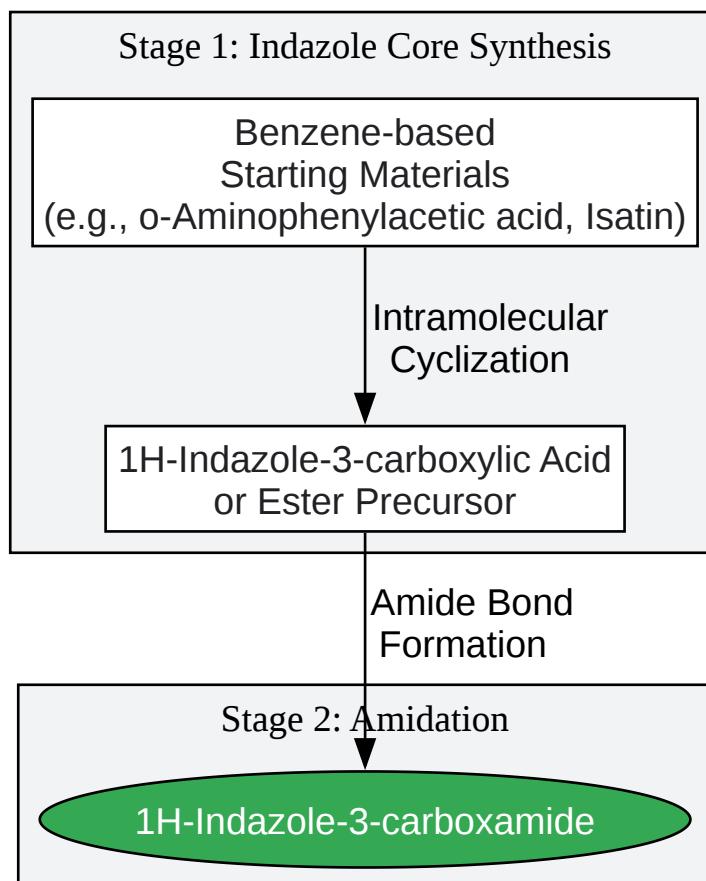
The structural identity of **1H-Indazole-3-carboxamide** is unequivocally confirmed by spectroscopic methods.

- **¹H NMR:** The proton NMR spectrum in DMSO-d₆ typically shows characteristic signals for the aromatic protons on the benzene ring between δ 7.2 and 8.2 ppm.[\[8\]](#) A broad singlet for the N1-H of the indazole ring appears far downfield (around δ 13.5-13.9 ppm), and two distinct signals for the -CONH₂ protons are also observed.[\[8\]](#)

- ^{13}C NMR: The carbon spectrum will display eight distinct signals, including the carbonyl carbon of the amide group around δ 160-164 ppm.[9]
- IR Spectroscopy: Key vibrational bands include N-H stretching for the indazole and amide groups (typically in the 3100-3500 cm^{-1} region) and a strong C=O stretching band for the amide carbonyl around 1650 cm^{-1} .
- Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula with high accuracy, with the $[\text{M}+\text{H}]^+$ ion being a prominent peak.

Synthetic Strategies for **1H-Indazole-3-carboxamide**

The synthesis of **1H-indazole-3-carboxamide** is most efficiently approached as a two-stage process: first, the construction of a C3-functionalized indazole precursor, typically 1H-indazole-3-carboxylic acid or its ester, followed by amide bond formation.[1] The choice of the initial route to the indazole core is critical and depends on factors like starting material availability, scalability, and overall efficiency.



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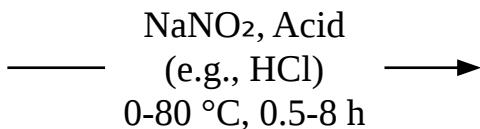
Caption: General two-stage workflow for the synthesis of **1H-Indazole-3-carboxamide**.

Pathway 1: One-Pot Synthesis from o-Aminophenylacetic Acid Derivatives

This modern and highly efficient route constructs the 1H-indazole-3-carboxylic acid skeleton in a single step from readily available o-aminophenylacetic acid derivatives.^[9]

Causality: The strategic placement of the ortho-amino group and the adjacent acetic acid moiety allows for a facile intramolecular reaction. Upon diazotization of the amino group with a nitrite source (e.g., NaNO₂), the resulting diazonium salt is highly reactive and undergoes spontaneous cyclization to form the stable indazole ring system.^[9] This one-pot procedure is advantageous due to its mild reaction conditions, short reaction times, and high yields.^[9]

Scheme 1: One-Pot Synthesis via Diazotization



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Caption: One-pot synthesis of 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid precursors.

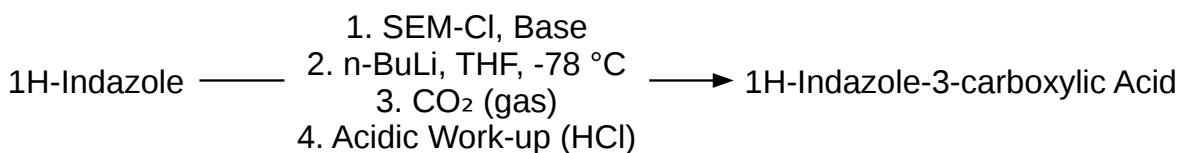
Experimental Protocol (General Procedure): This protocol is adapted from the general method described in patent literature.[9]

- Reaction Setup: To a suitable reaction vessel, add the o-aminophenylacetic acid amide or ester starting material (1 equivalent).
- Reagent Addition: Add water, an acid (e.g., hydrochloric acid, sulfuric acid), and a nitrite source (e.g., sodium nitrite, potassium nitrite). The molar ratio of starting material to acid to nitrite can be optimized but is typically in the range of 1:3:1.5.
- Reaction: Stir the mixture at a temperature between 0 °C and 80 °C for 0.5 to 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, add an organic solvent (e.g., ethyl acetate) for extraction. Wash the organic phase sequentially with a saturated sodium bicarbonate solution and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 1H-indazole-3-carboxylic acid derivative.

Pathway 2: Synthesis via Lithiation and Carboxylation

This powerful strategy enables the direct introduction of a carboxyl group at the C3 position of an indazole core. It requires protection of the acidic N1 proton to direct the metallation to the desired carbon.

Causality: The N-H proton of indazole ($pK_a \approx 14$) is significantly more acidic than the C3-H proton. Therefore, N-protection is mandatory. A common protecting group is SEM (2-(trimethylsilyl)ethoxymethyl), which is stable to the strongly basic conditions.[10] With the N1 position blocked, a strong organolithium base, typically n-butyllithium (n-BuLi), selectively deprotonates the most acidic carbon proton at the C3 position. The resulting C3-lithiated indazole is a potent nucleophile that readily attacks carbon dioxide (bubbled through the solution or added as dry ice) to form the lithium carboxylate salt. Acidic work-up then furnishes the desired 1H-indazole-3-carboxylic acid.[10]



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Caption: Synthesis of 1H-indazole-3-carboxylic acid via a protection-lithiation-carboxylation sequence.

Experimental Protocol (Synthesis of 1H-indazole-3-carboxylic acid): This protocol is a summary of the method reported by G. V. M. Sharma et al.[10]

- N-Protection: Protect the N1 position of 1H-indazole using SEM-chloride (SEM-Cl) and a suitable base (e.g., NaH) in an aprotic solvent like DMF.
- Lithiation: Dissolve the N-protected indazole in dry THF and cool the solution to -78°C under a nitrogen atmosphere. Add n-BuLi (1.1 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes.
- Carboxylation: Bubble CO_2 gas through the reaction mixture at -78°C for approximately 90 minutes.

- Quenching & Deprotection: Quench the reaction with a saturated ammonium chloride solution. For deprotection, the crude product is treated with a strong acid (e.g., HCl) and heated (e.g., 80 °C for 4 hours).
- Isolation: After deprotection, acidify the aqueous solution (e.g., with citric acid) to precipitate the product. Filter the solid, wash with water, and dry to afford pure 1H-indazole-3-carboxylic acid.

Comparative Summary of Core Synthesis Routes

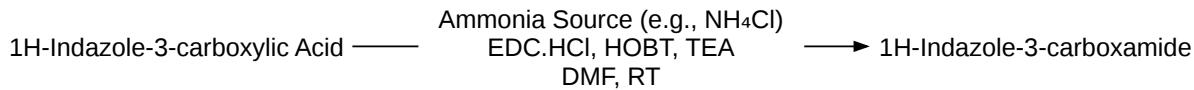
The optimal route for synthesizing the indazole core depends on multiple experimental and economic factors.

Parameter	Pathway 1 (o-Aminophenylacetic Acid)	Pathway 2 (Lithiation)	Pathway 3 (Classical, from Isatin)
Starting Material	Substituted o-aminophenylacetic acid	1H-Indazole	Isatin
Key Steps	One-pot diazotization & cyclization	Protection, lithiation, carboxylation, deprotection	Ring opening, diazotization, reduction, cyclization
Key Reagents	NaNO ₂ , Acid	SEM-Cl, n-BuLi, CO ₂	NaOH, NaNO ₂ , HCl, SnCl ₂
Number of Steps	1	~3-4	~3
Advantages	High efficiency, mild conditions, short time ^[9]	Direct C3-functionalization, good yields ^[10]	Utilizes a common starting material ^{[1][11]}
Challenges	Availability of substituted starting materials	Requires cryogenic temperatures, strong base	Potential for low yields, scale-up issues noted ^{[1][11]}

Amide Bond Formation: The Final Step

The conversion of 1H-indazole-3-carboxylic acid to the corresponding primary carboxamide is a standard and generally high-yielding transformation. The most common laboratory method involves activating the carboxylic acid with a peptide coupling agent.

Causality: Direct reaction between a carboxylic acid and ammonia is possible but requires harsh conditions. Amide coupling agents facilitate the reaction under mild conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ammonia (or an amine). However, this intermediate can also rearrange to a stable N-acylurea byproduct. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBT) intercepts the O-acylisourea to form an activated HOBT ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond. A tertiary amine base like triethylamine (TEA) is added to neutralize the HCl salt of EDC and any acid formed during the reaction.



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Caption: General scheme for the formation of **1H-indazole-3-carboxamide** via peptide coupling.

Experimental Protocol (General Procedure for Amidation): This protocol is based on the general procedure for synthesizing **1H-indazole-3-carboxamide** derivatives.[10]

- Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).
- Activation: Stir the reaction mixture at room temperature for approximately 15-30 minutes to allow for the formation of the activated ester.
- Amine Addition: Add the amine source. For the primary amide, a source like ammonium chloride can be used in conjunction with sufficient base. Stir the reaction for 4-6 hours at room temperature.

- Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water. Extract the aqueous layer with a suitable organic solvent (e.g., 10% Methanol in Chloroform).
- Purification: Combine the organic layers and wash with 10% NaHCO_3 solution and brine. Dry the organic layer over Na_2SO_4 , filter, and evaporate the solvent under vacuum. Purify the resulting crude product by column chromatography to afford the pure **1H-indazole-3-carboxamide**.

Conclusion

1H-Indazole-3-carboxamide is a cornerstone scaffold in modern medicinal chemistry, valued for its versatile biological activity and synthetic accessibility. Understanding its fundamental structure and the chemical logic underpinning its synthesis is crucial for the design and development of novel therapeutics. While classical methods for constructing the indazole core remain relevant, modern approaches such as the one-pot diazotization of o-aminophenylacetic acid derivatives offer superior efficiency and milder conditions. The final amidation step is robust and can be reliably achieved using standard peptide coupling protocols. This guide provides the foundational knowledge and practical methodologies necessary for researchers to confidently synthesize and explore this important class of molecules.

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